![molecular formula C8H12O B14726618 5-Oxaspiro[3.5]non-6-ene CAS No. 5818-45-1](/img/structure/B14726618.png)
5-Oxaspiro[3.5]non-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxaspiro[3.5]non-6-ene is a chemical compound with the molecular formula C8H12O. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound contains a spiro linkage between a nonane ring and an oxane ring, making it an interesting subject of study in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[3.5]non-6-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical chemistry, where free radicals are generated and used to form the spiro linkage. For example, the intramolecular hydrogen atom transfer (HAT) process promoted by radicals can be employed to achieve the desired cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxaspiro[3.5]non-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as potassium cyanide, methylmagnesium iodide, and methyl-lithium can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spiro compounds, while reduction can produce reduced spiro derivatives .
Wissenschaftliche Forschungsanwendungen
5-Oxaspiro[3.5]non-6-ene has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound can be used in the study of biological systems and as a potential scaffold for drug development.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may find applications in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Oxaspiro[3.5]non-6-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
- 1-Oxaspiro[2.6]non-6-ene
- 1-Oxaspiro[4.5]decan-6-one
- 1-Oxaspiro[3.6]dec-7-ene
Comparison: 5-Oxaspiro[3.5]non-6-ene is unique due to its specific spiro linkage and ring structure. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the oxane ring and the specific positioning of the spiro linkage .
Eigenschaften
CAS-Nummer |
5818-45-1 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
5-oxaspiro[3.5]non-6-ene |
InChI |
InChI=1S/C8H12O/c1-2-7-9-8(4-1)5-3-6-8/h2,7H,1,3-6H2 |
InChI-Schlüssel |
CYGUEIIEWSTZIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
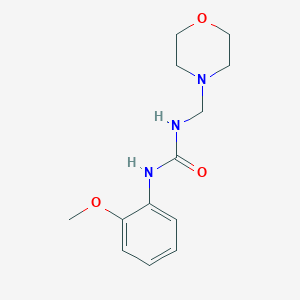
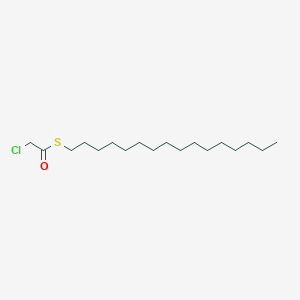
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol](/img/structure/B14726548.png)

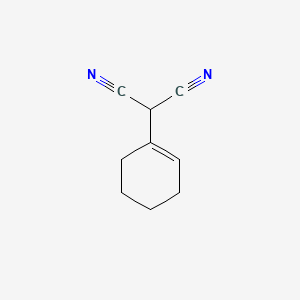
![4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14726569.png)
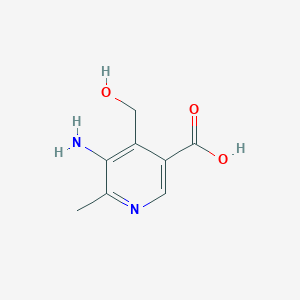
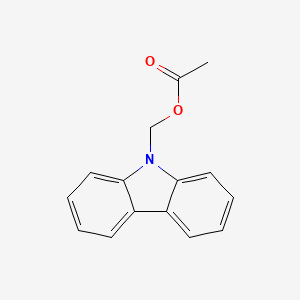

![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)
![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)


